molecular formula C12H26 B086642 2,9-Dimethyldecane CAS No. 1002-17-1

2,9-Dimethyldecane

Cat. No. B086642
CAS RN: 1002-17-1
M. Wt: 170.33 g/mol
InChI Key: HWISDPDDDUZJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dimethyldecane is an organic compound with a chemical formula of C12H26. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in the field of scientific research due to its unique properties and applications.

Scientific Research Applications

Catalysis and Synthesis

  • 2,9-Dimethyldecane derivatives have been utilized in the synthesis of 9-Aryl-1,8-dioxo-octahydroxanthene derivatives, with nano-TiO2 as a catalyst. This method features advantages like simplicity, short reaction times, and high yields (Khazaei et al., 2013).

Material Science

  • In material science, 2,9-dimethyldiazaperopyrenium dication, derived from 2,9-dimethyldecane, aids in the exfoliation of graphite to graphene in water, showcasing its utility in nanotechnology and materials research (Sampath et al., 2013).

Chemotherapeutic Research

  • Derivatives of 2,9-dimethyldecane have been explored in the discovery and development of natural product-derived chemotherapeutic agents. This involves bioactivity-directed isolation and characterization of active compounds (Lee, 2010).

Crystallography

  • Crystallography studies of 2,9-dimethyl-1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline, a related compound, have provided insights into molecular conformations and intermolecular interactions, relevant in the field of chemistry (Feng Jin-hu, 2014).

Metal Oxidation Catalysts

  • 2,9-dimethyldecane derivatives are used to synthesize robust ligands for metal oxidation catalysts, highlighting their role in catalysis and chemical synthesis (Beer et al., 1993).

Electrocatalysis

  • Cu(II) complexes with 2,9-dimethyl-1,10-phenanthroline ligands serve as electrocatalysts for the reduction of O2 and H2O2. The specific positioning of methyl groups alters the catalytic activity, showcasing applications in electrochemistry (Zhang & Anson, 1993).

Educational Research

  • Experiments involving the preparation and characterization of compounds like dimethyl carbonate catalyzed by metal oxides demonstrate the applicability of 2,9-dimethyldecane derivatives in educational settings, particularly in physical chemistry teaching (He De-hua et al., 2006).

Mercury Sensing

  • 2,9-dimethyl-1,10-phenanthroline (2,9-DMP) is used as a highly selective and fast responsive sensor for mercury(II), with potential applications in environmental monitoring and analytical chemistry (Shan et al., 2016).

Anti-Tumor Activity

  • 2,9-Dimethyl-1,10-phenanthroline (2,9-DMP) has demonstrated potent anti-tumor activity, dependent on copper ions. This suggests its potential in cancer research and treatment (Mohindru et al., 1983).

properties

CAS RN

1002-17-1

Product Name

2,9-Dimethyldecane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,9-dimethyldecane

InChI

InChI=1S/C12H26/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

HWISDPDDDUZJAW-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCC(C)C

synonyms

DECANE,2,9-DIMETHYL-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-Dimethyldecane
Reactant of Route 2
Reactant of Route 2
2,9-Dimethyldecane
Reactant of Route 3
Reactant of Route 3
2,9-Dimethyldecane
Reactant of Route 4
Reactant of Route 4
2,9-Dimethyldecane
Reactant of Route 5
Reactant of Route 5
2,9-Dimethyldecane
Reactant of Route 6
Reactant of Route 6
2,9-Dimethyldecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.